molecular formula C13H22N2S B1385954 (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine CAS No. 1042531-69-0

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine

Cat. No.: B1385954
CAS No.: 1042531-69-0
M. Wt: 238.39 g/mol
InChI Key: ZHGNXNYMMQBMPE-UHFFFAOYSA-N
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Description

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is a versatile chemical compound utilized in scientific research for its diverse applications ranging from drug synthesis to catalysis. This compound features a piperidine ring, a thienyl group, and an amine functional group, which contribute to its intriguing structural properties and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under controlled conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted thienyl derivatives .

Scientific Research Applications

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and as a ligand in catalysis.

    Biology: In the study of biological pathways and as a probe in biochemical assays.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine involves its interaction with specific molecular targets and pathways. The piperidine ring and thienyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate biological activities by inhibiting or activating these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Piperidin-1-ylpropyl)(2-furylmethyl)amine: Similar structure but with a furan ring instead of a thienyl group.

    (3-Piperidin-1-ylpropyl)(2-pyridylmethyl)amine: Contains a pyridine ring instead of a thienyl group.

    (3-Piperidin-1-ylpropyl)(2-phenylmethyl)amine: Features a phenyl group instead of a thienyl group.

Uniqueness

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNXNYMMQBMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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